[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
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Overview
Description
4-(Methoxymethoxy)phenylmethanone is an organic compound with the molecular formula C14H13NO3. It is characterized by a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl methanone moiety.
Preparation Methods
The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-pyridinecarboxylic acid.
Methoxymethylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Condensation Reaction: The methoxymethoxy-protected benzaldehyde is then subjected to a condensation reaction with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
4-(Methoxymethoxy)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(Methoxymethoxy)phenylmethanone can be compared with similar compounds such as:
4-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridine ring attached at the 2-position.
4-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridine ring attached at the 4-position.
4-(Methoxymethoxy)phenylethanone: Similar structure but with an ethanone group instead of a methanone group.
Properties
IUPAC Name |
[4-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-6-4-11(5-7-13)14(16)12-3-2-8-15-9-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRWTMQUQEIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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